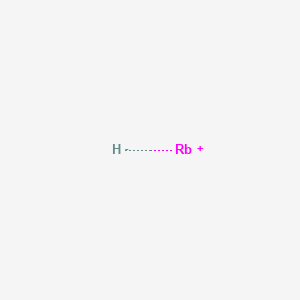
Rubidium hydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rubidium hydride is a useful research compound. Its molecular formula is RbH and its molecular weight is 86.476 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hydrogen Storage
Overview
Rubidium hydride is primarily recognized for its potential in hydrogen storage systems. Its ability to form stable polyhydrides makes it a candidate for enhancing the efficiency of hydrogen batteries.
Recent Research Findings
A study from Skoltech and HPSTAR highlighted that rubidium nonahydride (RbH9) can absorb up to four times more hydrogen than conventional alloys like magnesium-nickel and zirconium-vanadium . The high mass content of hydrogen in RbH9, approximately 9.6% by weight, positions it as a promising material for future hydrogen storage solutions .
Case Study: Catalyzed Metal Hydride Alloys
Research has shown that this compound can be utilized as a catalyst in metal hydride alloys, significantly improving hydrogen desorption rates. In experiments involving lithium amide/magnesium hydride systems, RbH-doped samples exhibited desorption rates approximately twice as fast as those doped with potassium hydride and sixty times faster than uncatalyzed samples . This demonstrates the effectiveness of RbH in facilitating hydrogen release, which is crucial for practical applications in fuel cells and energy storage systems.
Catalysis
Role as a Catalyst
this compound serves as an exceptional catalyst for dehydrogenation reactions. It has been synthesized and tested within various metal hydride systems, showing remarkable catalytic properties.
Significant Findings
In studies focusing on the lithium amide/magnesium hydride system, this compound was found to enhance the kinetics of hydrogen desorption significantly . This catalytic activity not only improves the efficiency of hydrogen storage but also opens avenues for developing more effective energy materials.
Nonlinear Optics
Applications in Photonics
this compound has been explored for its nonlinear optical properties. A novel semiorganic nonlinear optical single crystal of rubidium hydrogen succinate hydrate (RbHSH) was developed, exhibiting low dielectric loss and high transparency (89%) in the ultraviolet region . This property makes RbHSH suitable for advanced photonic and optoelectronic devices.
Characterization Studies
The characterization of RbHSH included techniques such as Powder X-Ray Diffraction (PXRD), Fourier Transform Infrared Spectroscopy (FTIR), and Thermo Gravimetric Analysis (TGA). These studies confirmed its potential for use in solar-blind UV applications due to its favorable optical band gap of 5.21 eV .
Summary Table of Applications
Analyse Chemischer Reaktionen
Decomposition Pathways
RbH undergoes thermal decomposition under high temperatures, releasing hydrogen gas:
2RbH(s)→2Rb(s)+H2(g)
Studies on dehydrided RbH-catalyzed systems (e.g., 2LiNH2/MgH2) confirm this reversibility, with XRD patterns showing reformation of RbH after rehydrogenation .
Reaction with Water
RbH reacts violently with water, producing rubidium hydroxide and hydrogen gas:
RbH(s)+H2O(l)→RbOH(aq)+H2(g)↑
This reaction is highly exothermic and poses safety risks due to rapid hydrogen release .
Catalytic Activity in Hydrogen Desorption
RbH acts as a catalyst in hydrogen storage systems, significantly enhancing reaction kinetics. Key findings from the 2LiNH2/MgH2 system include:
| Parameter | RbH-Catalyzed | KH-Catalyzed | Un catalyzed |
|---|---|---|---|
| Desorption Rate (T90) | 60× faster | 30× faster | Baseline |
| Desorption Enthalpy | 42 kJ/mol | 42 kJ/mol | 65 kJ/mol |
| Temperature Reduction | 94°C | 90°C | – |
Mechanism :
-
RbH lowers the activation energy for hydrogen release via a shrinking-core model, where surface chemical reactions dominate .
-
XRD analysis confirms RbH remains unconsumed during the catalytic cycle, with reversible phase transitions between Li2Mg(NH)2 and Mg(NH2)2 + LiH .
Research Implications
-
Hydrogen Storage : RbH-catalyzed systems show promise for low-temperature hydrogen release, with desorption rates 60× faster than uncatalyzed systems .
-
Safety Protocols : Handling RbH requires stringent moisture exclusion due to its violent hydrolysis .
-
Catalytic Efficiency : RbH outperforms KH in kinetic studies, making it a superior additive for energy storage applications .
Eigenschaften
CAS-Nummer |
13446-75-8 |
|---|---|
Molekularformel |
RbH HR |
Molekulargewicht |
86.476 g/mol |
IUPAC-Name |
hydride;rubidium(1+) |
InChI |
InChI=1S/Rb.H/q+1;-1 |
InChI-Schlüssel |
FABXTBQKJHJDMC-UHFFFAOYSA-N |
SMILES |
[H-].[Rb+] |
Isomerische SMILES |
[H-].[Rb+] |
Kanonische SMILES |
[H-].[Rb+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















